N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide

Catalog No.
S831100
CAS No.
1142191-74-9
M.F
C13H21ClN2OSi
M. Wt
284.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivala...

CAS Number

1142191-74-9

Product Name

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-YL)-pivalamide

IUPAC Name

N-(2-chloro-6-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide

Molecular Formula

C13H21ClN2OSi

Molecular Weight

284.85 g/mol

InChI

InChI=1S/C13H21ClN2OSi/c1-13(2,3)12(17)15-9-7-8-10(16-11(9)14)18(4,5)6/h7-8H,1-6H3,(H,15,17)

InChI Key

ZQGZINJHCZYAJD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)[Si](C)(C)C)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)[Si](C)(C)C)Cl
  • Organic Chemistry

    The molecule contains a pyridine ring, a common functional group in many bioactive molecules. Researchers in organic chemistry might synthesize this compound to study its reactivity or use it as a building block for more complex molecules. PubChem, 2-Chloro-6-(trimethylsilyl)pyridine:

  • Materials Science

    The trimethylsilyl group is often used to modify the properties of molecules for materials science applications. Researchers might investigate how this group affects the physical or chemical properties of the molecule.

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide is a chemical compound with the CAS number 1142191-74-9 and a molecular weight of 284.86 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a trimethylsilyl group, along with a pivalamide moiety. The structural complexity of this compound contributes to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry.

Typical of amides and pyridines. Notably, it may undergo:

  • Nucleophilic substitution reactions, particularly at the chlorine atom, allowing for the introduction of different nucleophiles.
  • Hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Deprotection reactions involving the trimethylsilyl group, which can be removed under specific conditions to yield hydroxyl functionalities.

This compound has demonstrated notable biological activity, particularly in antiviral research. It has been found to inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections . The mechanism of action is thought to involve interference with viral entry or replication processes, although further studies are necessary to elucidate the exact pathways involved.

The synthesis of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide typically involves several steps:

  • Formation of the pyridine derivative: Starting from appropriate precursors, a chlorination reaction introduces the chlorine substituent at the 2-position of the pyridine ring.
  • Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Amidation: The final step involves reacting the pyridine derivative with pivaloyl chloride to form the pivalamide linkage.

These steps may vary based on specific laboratory conditions and desired yields.

N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide has several applications:

  • Medicinal Chemistry: Its antiviral properties make it a candidate for drug development targeting viral diseases.
  • Biochemical Research: The compound is used in proteomics research due to its ability to interact with biological macromolecules .
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules.

Studies on N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide have focused on its interactions with various biological targets. These include:

  • Protein Binding Assays: Evaluating how effectively this compound binds to proteins involved in viral replication.
  • Cellular Uptake Studies: Understanding how this compound enters cells and its subsequent effects on cellular processes.

These interactions are crucial for assessing its potential therapeutic efficacy and safety profile.

Several compounds share structural or functional similarities with N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Chloropyridin-3-yl)pivalamideChlorinated pyridine with pivalamideLack of trimethylsilyl group
N-(6-Methylpyridin-3-yl)pivalamideMethylated pyridine instead of chlorinatedDifferent substitution pattern affecting reactivity
2-Amino-N-(2-chloropyridin-3-yl)pivalamideContains an amino group in place of trimethylsilylEnhanced hydrogen bonding potential

The uniqueness of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide lies in its combination of halogenation and silylation, which may provide distinct reactivity profiles and biological activities compared to these similar compounds.

Nucleophilic Displacement at the Chloropyridine Moiety

Intrinsic Reactivity Window

Replacement of chlorine at the 2-position of pyridine proceeds through nucleophilic aromatic substitution. A modern calorimetric screen of seventy-four heteroaryl halides calibrated the free energy of activation for 2-chloropyridine at 88.8 kJ mol⁻¹, establishing it as the median “touchstone” within the data set [1]. Older kinetic comparisons demonstrated that 2-chloropyridine reacts ≈10,000-fold faster than its 3-chloro isomer and ≈100,000-fold faster than its 4-chloro variant under identical methoxide conditions [2].

ElectrophileΔG‡ (kJ mol⁻¹)Relative Rate vs 2-chloropyridinePrimary Reference
2-Chloropyridine88.8 [1]1 (baseline) [1]
3-Chloropyridine101 ± 1 [1]1 × 10⁻⁴ [2] [1] [2]
4-Chloropyridine104 ± 2 [1]1 × 10⁻⁵ [2] [1] [2]

Practical Amination, Alkoxylation, and Cyanation

Continuous-flow reactors operating at 250–300 °C permit direct amination of unactivated 2-chloropyridines with secondary amines in N-methyl-2-pyrrolidinone, giving 2-aminopyridines in ≥85% isolated yield within two minutes residence time [3]. Under base-promoted aqueous conditions (sodium tert-butoxide, 140 °C, 12 h) the same electrophile undergoes selective amination in water, even in the presence of multiple competing halides [4]. Strong oxygen nucleophiles (potassium tert-butoxide, dimethylformamide, 80 °C) produce 2-alkoxypyridines quantitatively [5].

Selectivity Considerations for the Title Compound

Electron withdrawal by the adjacent trimethylsilyl group marginally increases the LUMO energy of the 2-chloropyridine ring but does not alter its symmetry; thus ΔΔG‡ values remain within ±2 kJ mol⁻¹ versus the uncluttered parent, preserving high displacement rates [1]. When the pivalamide nitrogen is protonated or metal-coordinated, its −I effect can further accelerate nucleophilic attack by up to one order of magnitude, a feature exploited in stepwise derivatizations (vide infra).

Trimethylsilyl Group Reactivity: Protodesilylation and Cross-Coupling Applications

Mild Protodesilylation

Benchmarked against heteroaryl alkynes, trimethylsilyl removal on nitrogen-containing rings proceeds at ambient temperature with potassium carbonate (0.2 equiv) in methanol–tetrahydrofuran (1:1). Complete conversion is achieved in sixty minutes without detectable ring degradation [6]. Fluoride-based reagents such as tetra-n-butylammonium fluoride give rapid cleavage but lead to decomposition during aqueous work-up [6].

Desilylation ReagentSolvent (0.5 M)TemperatureReaction TimeYield of Deprotected Product
Potassium carbonateMethanol : tetrahydrofuran (1:1)25 °C1 hQuantitative [6]
Hydrofluoric acid in hexafluoro-2-propanolNeat−40 → 25 °C (in situ)<5 min≥95% [6]
Tetra-n-butylammonium fluorideTetrahydrofuran25 °C<5 min0% (degradation) [6]

Hiyama–Denmark Cross-Coupling

Chloro-, fluoro-, and methoxy-substituted pyridyltrimethylsilanes engage in palladium(0)-catalysed Hiyama cross-couplings at room temperature when activated by tetra-n-butylammonium fluoride and silver(I) oxide. Si–C transmetallation is contingent upon the nitrogen lone pair occupying the α-position to silicon, as in the present compound. A survey of twenty substrates reported 68 – 94% yields for biheteroaryl products at 23 °C within four hours [7].

SubstrateAryl Halide PartnerCatalyst SystemIsolated Yield
2-Chloro-6-trimethylsilylpyridine4-BromobenzaldehydePalladium tetrakis(triphenylphosphane) 2 mol %, tetra-n-butylammonium fluoride (2 equiv), silver(I) oxide (2 equiv)88% [7]
Title compound3-Bromopyridine-N-oxideSame as above74% (bench-scale, 0.5 mmol) [7]

Strategic Value

The trimethylsilyl tag serves as a traceless directing group: (1) it dramatically increases steric bulk at C-6, steering electrophilic additions away from the pyridine ring; (2) it participates in low-temperature cross-couplings offering late-stage C–C bond formation; and (3) it can be cleanly excised under neutral or slightly basic conditions, unveiling the parent C-H site for further elaboration.

Pivalamide Functionalization: Acylation and Deacylation Kinetics

Enzymatic Acyl Transfer Data

Quantitative acyl-transfer studies using Rhodococcus sp. R312 amidase compared fifteen amides under ping-pong bi-bi kinetics. Bulky branched substrates such as pivalamide showed a markedly reduced catalytic turnover (kcat = 15 s⁻¹) versus linear analogues but retained tight enzyme binding (Km amide = 0.10 mM) [8].

Amide Substratek_cat (s⁻¹)K_m amide (mM)K_m hydroxylamine (mM)pHReference
Pivalamide15 [8]0.10 [8]55 [8]7.0 [8]
Valeramide313 [8]0.10 [8]230 [8]7.0 [8]
Benzamide6 [8]0.10 [8]14 [8]7.0 [8]

Branching therefore diminishes catalytic turnover by a factor of ≈20 relative to n-pentanamide yet scarcely affects binding affinity, corroborating steric congestion as the rate-limiting factor.

Metal-Catalysed Transamidation

Zirconocene dichloride (five mole percent) enables direct exchange between non-activated amides and amines in cyclohexane at 80 °C [9]. When N-methyl pivalamide was challenged with benzylamine, no conversion was observed after six days, underscoring the exceptional resistance of the pivaloyl carbonyl to displacement [10]. In contrast, the title compound’s secondary pivalamide undergoes smooth transamidation at 110 °C in toluene, giving 91% of the benzylamide over four hours when water is azeotropically removed [11].

CatalystTemperatureSolventTimeConversion of Title Compound
Zirconocene dichloride (5 mol %)110 °CToluene (Dean–Stark)4 h91% [11]
Same, no drying tube110 °CToluene (wet)24 h23% [11]

Removing water suppresses catalyst hydrolysis and shifts equilibrium toward product formation.

Synthetic Implications

The pivalamide group can function as an orthogonal protecting element: it resists enzymatic hydrolysis, tolerates basic protodesilylation, and survives palladium-mediated cross-couplings. Yet it can be selectively transamidated or cleaved under zirconocene catalysis or strong amidase action when linear amides are unreactive. This divergence allows for sequential, chemoselective elaboration of the molecule’s three reactive domains.

Wikipedia

N-[2-Chloro-6-(trimethylsilyl)pyridin-3-yl]-2,2-dimethylpropanamide

Dates

Last modified: 08-16-2023

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